Imidazo[1,2-a]pyridin-3-ylmethanamine

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Researchers developing GABAergic therapeutics require a reliable imidazo[1,2-a]pyridine scaffold with precise hydrogen-bonding capacity (1 donor, 2 acceptors; PSA 43.3 Ų) and moderate lipophilicity (LogP ~0.8) to ensure reproducible SAR studies and scalable synthesis of alpidem/zolpidem analogs. This compound provides the essential unsubstituted 3-aminomethyl group for selective α1-GABAA PAM development, avoiding the unpredictable PK shifts caused by N,N-dimethylation or positional isomerism. Supplied with rigorous analytical characterization for immediate use.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 160771-89-1
Cat. No. B065487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-3-ylmethanamine
CAS160771-89-1
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CN
InChIInChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2
InChIKeyHMKNKWJIRCGBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-3-ylmethanamine: CNS Building Block


Imidazo[1,2-a]pyridin-3-ylmethanamine (CAS 160771‑89‑1) is a bicyclic heteroaromatic primary amine characterized by an imidazo[1,2‑a]pyridine core fused to an unsubstituted aminomethyl moiety at the 3‑position [1]. It serves as a central synthetic intermediate for a privileged class of compounds that modulate GABAergic neurotransmission, including the marketed anxiolytic alpidem and the hypnotic zolpidem [2]. The scaffold is also under active investigation as a precursor for positive allosteric modulators (PAMs) of α1‑containing GABAA receptors with potential antipsychotic applications [3].

Why Substitution Fails for Imidazo[1,2-a]pyridin-3-ylmethanamine


Substituting Imidazo[1,2‑a]pyridin‑3‑ylmethanamine (CAS 160771‑89‑1) with other imidazopyridine analogs or similar heterocyclic methanamines introduces quantifiable, project‑critical shifts in molecular properties that directly undermine rational drug design. The unsubstituted 3‑aminomethyl group provides a specific hydrogen‑bonding capacity (1 donor, 2 acceptors) and a polar surface area (PSA) of 43.3 Ų [1] that is essential for maintaining a balanced LogP of ~0.8 . N,N‑dimethylation, a common derivatization strategy, increases LogP to approximately 1.8, which enhances blood‑brain barrier penetration but reduces aqueous solubility and alters the compound's pharmacokinetic profile in a manner that cannot be predicted or reversed . Furthermore, moving the aminomethyl group from the 3‑position to the 2‑ or 8‑position changes the spatial orientation of the amine vector, disrupting key binding interactions with GABAergic targets and rendering the compound unsuitable for established synthetic routes to alpidem and zolpidem .

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridin-3-ylmethanamine


Lipophilicity: Primary Amine vs. N,N-Dimethyl Derivative

The unsubstituted primary amine (160771‑89‑1) maintains a lower LogP (~0.8) compared to its N,N‑dimethylated analog (LogP ~1.8), a difference that critically impacts its utility as a CNS drug discovery building block . The lower lipophilicity of 160771‑89‑1 makes it a more versatile starting material, allowing for controlled, subsequent increases in lipophilicity through targeted functionalization, whereas the pre‑alkylated analog is limited to more lipophilic applications and may exhibit altered pharmacokinetics from the outset .

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Synthetic Utility for GABAergic Drugs

The unsubstituted 3‑aminomethyl group of CAS 160771‑89‑1 is a critical intermediate for the synthesis of clinically validated imidazopyridine anxiolytics and hypnotics, most notably alpidem and zolpidem [1]. In contrast, the N,N‑dimethyl derivative lacks the free amine necessary for subsequent acylation or alkylation steps in these specific synthetic routes, rendering it incompatible with established medicinal chemistry protocols for these targets .

Synthetic Intermediate GABA Receptor Modulator Alpidem Synthesis

Hydrogen Bond Donor Capacity: Primary vs. Tertiary Amine

Imidazo[1,2‑a]pyridin‑3‑ylmethanamine (160771‑89‑1) provides a hydrogen bond donor count of 1 and an acceptor count of 2, contributing to a topological polar surface area (TPSA) of 43.32 Ų [1]. In contrast, the N,N‑dimethyl derivative eliminates the hydrogen bond donor entirely, reducing its capacity for specific, directional interactions with biological targets such as the GABAA receptor [2].

Hydrogen Bonding Drug-Receptor Interaction Physicochemical Property

Imidazo[1,2-a]pyridin-3-ylmethanamine: Key CNS Applications


Novel GABAA α1 PAM Synthesis

As a key intermediate, Imidazo[1,2‑a]pyridin‑3‑ylmethanamine is directly used to synthesize a novel series of imidazo[1,2‑a]pyridine derivatives that act as selective PAMs of α1‑containing GABAA receptors. These compounds are under active investigation for their potential as atypical antipsychotics with improved side‑effect profiles compared to traditional treatments [1].

Anxiolytic and Hypnotic Agents via Alpidem/Zolpidem Scaffold

The compound is an essential building block for constructing the core imidazopyridine structure found in marketed drugs like alpidem and zolpidem. This makes it invaluable for medicinal chemists developing next‑generation anxiolytics or sleep‑aids with potentially differentiated pharmacology, such as reduced sedation or withdrawal effects [2].

SAR Studies in GABAergic Neurotransmission

Owing to its specific hydrogen‑bonding capacity and moderate lipophilicity (LogP ~0.8), 160771‑89‑1 is an ideal starting point for SAR studies aimed at modulating GABA uptake or receptor binding. Researchers can systematically functionalize the primary amine to explore how incremental changes in lipophilicity and hydrogen‑bonding potential affect in vitro and in vivo activity .

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